![molecular formula C17H18ClN3O3 B2656749 1-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1421472-85-6](/img/structure/B2656749.png)
1-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
1-(4-CHLOROPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can serve as a catalyst or precursor in synthetic processes:
- Protodeboronation Reactions : Utilizing its boronic ester functionality for alkene functionalization .
- Pyrrole Derivatives Synthesis : Participating in [3 + 2] cyclization reactions to form trisubstituted pyrroles .
Toxicology and Safety Assessment
Safety evaluations are crucial for any compound:
- Acute Inhalation Toxicity : A study reported an LC50 greater than 3.3 mg/L, indicating low acute toxicity .
Rare and Unique Chemicals Collection
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. Researchers assume responsibility to confirm product identity and purity .
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-8-15(24-20-11)6-7-19-17(23)12-9-16(22)21(10-12)14-4-2-13(18)3-5-14/h2-5,8,12H,6-7,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWSVJHVAJECAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)-5-oxopyrrolidine-3-carboxamide |
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